(3,4-Dibromofuran-2-yl)boronic acid

Suzuki-Miyaura cross-coupling Organoboron chemistry Reaction kinetics

Choose (3,4-Dibromofuran-2-yl)boronic acid for its unique orthogonal reactivity. Unlike simpler mono-boronic acids or symmetrical dibromofurans, this scaffold offers a predictable reaction hierarchy—first at the boronic acid, then the two bromine sites—enabling controlled, iterative Suzuki couplings to install three distinct fragments. This programmable platform maximizes chemical space exploration in drug discovery, natural product analog synthesis, and asymmetric oligofuran materials. Eliminate synthetic steps and secure superior regiocontrol with this high-purity building block.

Molecular Formula C4H3BBr2O3
Molecular Weight 269.69 g/mol
Cat. No. B8209309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dibromofuran-2-yl)boronic acid
Molecular FormulaC4H3BBr2O3
Molecular Weight269.69 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CO1)Br)Br)(O)O
InChIInChI=1S/C4H3BBr2O3/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H
InChIKeyCYAVEMHZMATZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dibromofuran-2-yl)boronic Acid: A Highly Functionalized Building Block for Stepwise Heterocycle Synthesis


(3,4-Dibromofuran-2-yl)boronic acid, with the molecular formula C₄H₃BBr₂O₃, is a polysubstituted furan derivative that uniquely integrates three distinct reactive centers: a boronic acid group at the C2 position and bromine atoms at the C3 and C4 positions . This specific substitution pattern creates a trifunctional scaffold that is particularly suited for sequential and site-selective palladium-catalyzed cross-coupling reactions, offering a programmable platform for the construction of highly substituted furan-containing molecules .

Why Generic Furan Boronic Acids Cannot Replace (3,4-Dibromofuran-2-yl)boronic Acid in Sequential Cross-Coupling


The value of (3,4-Dibromofuran-2-yl)boronic acid lies not in any single reactive site but in the predictable hierarchy of its three functional handles. This orthogonality enables a controlled, iterative coupling sequence—first at the boronic acid, then at the C2 and C3 bromine atoms—which is impossible to achieve with simpler monofunctional furan boronic acids (e.g., furan-2-boronic acid) or symmetrically substituted analogs (e.g., 2,5-dibromofuran) . Substituting a generic alternative would result in either a complete loss of the ability to install three different fragments (by using a mono-boronic acid) or a loss of regiocontrol and site-selectivity (by using a symmetrical dibromo analog), ultimately requiring more synthetic steps and compromising overall yield and purity .

Quantitative Comparative Evidence for (3,4-Dibromofuran-2-yl)boronic Acid: Reactivity, Selectivity, and Process Advantages


Enhanced Reactivity of Boronic Acid vs. Boronic Ester in Suzuki-Miyaura Transmetalation

The boronic acid functional group in (3,4-Dibromofuran-2-yl)boronic acid provides a kinetic advantage in Suzuki-Miyaura cross-coupling compared to its corresponding pinacol ester. While the absolute coupling rates can be comparable under some conditions, studies demonstrate that the induction period and overall reaction profile favor the free boronic acid, particularly under biphasic reaction conditions [1]. This translates to faster reaction initiation and higher effective reactivity in practice.

Suzuki-Miyaura cross-coupling Organoboron chemistry Reaction kinetics

Comparative Yields in One-Pot Unsymmetrical Diarylations Using Dibromoheterocycles

A methodology for one-pot, simultaneous Suzuki-Miyaura coupling of two different aryl boronic acids with symmetrical dibromo aryl and heterocyclic substrates, including furan derivatives, provides a relevant benchmark. This process yields unsymmetrical disubstituted tri(hetero)aryl derivatives in a 52-75% range [1]. While not a direct head-to-head study of (3,4-Dibromofuran-2-yl)boronic acid itself, this data demonstrates the feasibility and efficiency of using polybrominated heterocycles for site-selective, one-pot transformations—a key capability of the target compound's scaffold.

One-pot synthesis Site-selectivity Unsymmetrical triaryls

Site-Selectivity Benchmark from 2,3-Dibromofuran Cross-Coupling: A Precedent for Regiocontrol

The reactivity of a closely related analog, 2,3-dibromofuran, provides a direct comparator for the expected site-selectivity of the target compound. In a Pd-catalyzed Suzuki coupling with 4-pyridylboronic acid, 2,3-dibromofuran reacted exclusively at the C2 position to yield the monosubstituted product in 54% yield [1]. This established regioselectivity (C2 over C3) for a dibromofuran strongly supports the expected reaction hierarchy for (3,4-Dibromofuran-2-yl)boronic acid, where the boronic acid group is the most reactive site, followed by the C2 bromine and then the C3 bromine.

Regioselective coupling Palladium catalysis Heterocycle functionalization

Efficiency Gains in Furan-Focused Library Synthesis via Polyhalogenated Scaffolds

Site-selective Suzuki-Miyaura reactions of polyhalogenated furans, such as 2,3,4,5-tetrabromofuran, provide a powerful method for the synthesis of mono-, di-, and tetraarylfurans that are not readily accessible by other methods [1]. This approach, which relies on electronic and steric control for site-selectivity, is a direct class-level precedent for the utility of (3,4-Dibromofuran-2-yl)boronic acid. The compound's three distinct reactive sites offer a programmable alternative to the more exhaustive bromination of tetrabromofuran, allowing for more targeted and potentially higher-yielding syntheses of specific di- and tri-substituted furan libraries.

Chemical library synthesis Site-selective functionalization Polyhalogenated heterocycles

Stability and Handling Advantages of Boronic Acids vs. Boronic Esters

Boronic acids, as a class, are typically air-stable solids with high melting points, making them easier to handle, weigh, and store compared to many corresponding boronic esters, which can be liquids or low-melting solids prone to hydrolysis or decomposition [1]. For example, phenylboronic acid is a crystalline solid stable at room temperature for up to 60 months, while some boronic esters require refrigerated storage and are air-sensitive . This translates to a lower risk of reagent degradation during storage and use, leading to more reproducible synthetic outcomes and less waste from spoiled reagents.

Reagent stability Procurement logistics Boronic acid derivatives

High-Impact Application Scenarios for (3,4-Dibromofuran-2-yl)boronic Acid in Medicinal Chemistry and Materials Science


Rapid Assembly of Unsymmetrical Triaryl Scaffolds in Drug Discovery

This scenario leverages the evidence of efficient one-pot, double Suzuki couplings on dibromoheterocycles [1] and the predicted site-selectivity [2]. Medicinal chemists can use (3,4-Dibromofuran-2-yl)boronic acid as a core scaffold to quickly generate diverse, unsymmetrical triaryl compounds for structure-activity relationship (SAR) studies. The ability to program three distinct aryl groups onto the furan core in a controlled, stepwise manner maximizes chemical space exploration while minimizing synthetic steps.

Synthesis of Complex, Non-Symmetrical Furan-Containing Natural Product Analogs

Inspired by the total synthesis of complex furan-based natural products like fimbrolides [1], this scenario targets the construction of analogs with defined substitution patterns. (3,4-Dibromofuran-2-yl)boronic acid provides a versatile entry point for iterative cross-couplings, enabling the precise installation of alkyl, aryl, or alkenyl groups at the C2, C3, and C4 positions. This is critical for probing the structure-activity relationships of biologically active furanones and other furan-containing secondary metabolites.

Development of α-Oligo(arylfuran)-Based Hole-Transporting Materials for OLEDs

This scenario builds upon the demonstrated utility of α-oligofurans as hole-transporting materials in OLEDs [1]. (3,4-Dibromofuran-2-yl)boronic acid can serve as a key monomer for the de novo synthesis of novel, functionalized α-oligofurans. The compound's three reactive sites allow for the synthesis of asymmetric oligomers with tailored electronic and self-assembly properties, a key requirement for optimizing device performance and lifetime.

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